![molecular formula C18H18N2O2S B5631874 N-benzyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B5631874.png)
N-benzyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-benzyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the benzyl and dimethoxyphenyl groups in this compound enhances its potential biological activities, making it a subject of interest in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring . The final step involves the benzylation of the thiazole derivative using benzyl chloride in the presence of a base like potassium carbonate .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Benzyl chloride, alkyl halides; reactions are often conducted in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine: Exhibits a unique combination of benzyl and dimethoxyphenyl groups, enhancing its biological activities.
N-benzyl-4-phenyl-1,3-thiazol-2-amine: Lacks the dimethoxy groups, resulting in different biological properties.
N-benzyl-4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-amine: Contains hydroxyl groups instead of methoxy groups, which may alter its solubility and reactivity.
Uniqueness
This compound stands out due to the presence of both benzyl and dimethoxyphenyl groups, which contribute to its enhanced biological activities compared to other similar compounds .
Properties
IUPAC Name |
N-benzyl-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-21-16-9-8-14(10-17(16)22-2)15-12-23-18(20-15)19-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYARXUDFOYGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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